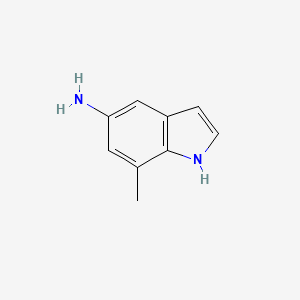

7-Methyl-1H-indol-5-amine

Description

Properties

IUPAC Name |

7-methyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYKDIVTQIGVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312028 | |

| Record name | 7-Methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90868-09-0 | |

| Record name | 7-Methyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indol-5-amine typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of ortho-nitrotoluene derivatives . The reaction conditions often include the use of reducing agents such as iron(III) chloride and hydrazine hydrate in methanol at elevated temperatures .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions and microwave-assisted synthesis are some of the advanced techniques used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

7-Methyl-1H-indol-5-amine has been extensively studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that 7-methyl derivatives showed enhanced potency against certain cancer cell lines compared to their unmethylated counterparts .

- Antiviral Properties : Indole derivatives have been reported to exhibit antiviral activities. The structural modifications at the 7-position can influence the efficacy of these compounds against viral infections .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways .

Biological Research

The compound is also valuable in biological studies:

- Biochemical Pathways : It plays a role in various biochemical pathways, affecting cellular processes such as apoptosis and differentiation. Its interactions with enzymes like monoamine oxidases highlight its potential in neuropharmacology.

- Cell Signaling : The compound influences cell signaling pathways, which are crucial for understanding disease mechanisms and developing targeted therapies.

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes and pigments due to its stable indole structure, which can be functionalized to yield vibrant colors.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization of ortho-nitrostyrenes | Titanium(III) chloride | ~75 |

| Reduction of indole derivatives | Lithium aluminum hydride | ~80 |

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various indole derivatives, including this compound. The compound was tested against breast cancer cell lines and exhibited significant inhibitory effects on cell growth, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antiviral Research

In another investigation focused on antiviral compounds, researchers synthesized several indole derivatives, including the methylated variant. In vitro assays demonstrated that the compound effectively inhibited viral replication in specific models, suggesting its potential as a lead compound for drug development against viral infections .

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indol-5-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing cellular pathways and biological processes. For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission and mood regulation .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

(a) 7-Bromo-1H-indol-5-amine ()

- Structure : Bromine replaces the methyl group at position 5.

- Molecular Weight : 211.062 g/mol (C₈H₇BrN₂).

- Bromine’s electron-withdrawing nature may reduce nucleophilicity at the indole ring.

(b) 5-Methyl-1H-indol-7-amine ()

- Structure : Positional isomer with swapped methyl and amine groups.

- Safety Data : Listed in safety sheets (CAS 90868-10-3) with first-aid measures for inhalation/ingestion .

- Implications : Positional isomerism significantly impacts physicochemical properties (e.g., solubility, logP) and biological interactions due to altered hydrogen bonding and steric accessibility.

(c) 1-(4-Chlorobenzyl)-1H-indol-5-amine ()

- Structure : Bulky 4-chlorobenzyl group at position 1.

- Molecular Weight : 256.73 g/mol (C₁₅H₁₃ClN₂).

- Key Differences : The benzyl substituent enhances lipophilicity and may improve membrane permeability, contrasting with the smaller methyl group in 7-Methyl-1H-indol-5-amine.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Indole Derivatives

Biological Activity

Overview

7-Methyl-1H-indol-5-amine is a compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a methyl group at the 7-position and an amine group at the 5-position of the indole ring, contributing to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Indole derivatives have been shown to bind with high affinity to multiple receptors, leading to significant changes in cellular processes. The compound's mechanism of action involves:

- Binding Interactions : this compound interacts with specific molecular targets, modulating their activity and leading to various biological effects.

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for certain enzymes, impacting metabolic pathways.

- Gene Expression Modulation : It may influence gene expression, contributing to its therapeutic effects in different biological contexts.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro.

- Antimicrobial Effects : It exhibits activity against a range of microbial pathogens, indicating its potential for treating infectious diseases.

- Anti-inflammatory Activity : Research suggests that it may reduce inflammation through various biochemical pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Anticancer Studies :

- A study conducted on human cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .

- Antiviral Research :

- Antimicrobial Activity :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl at C7, Amine at C5 | Anticancer, Antiviral, Antimicrobial |

| Indole | Basic indole structure | Limited biological activity |

| Tryptophan | Essential amino acid | Neurotransmitter precursor |

| Serotonin | Neurotransmitter | Mood regulation |

The biochemical properties of this compound are largely derived from its indole scaffold. Key characteristics include:

- Solubility : The compound demonstrates good solubility in organic solvents, facilitating its use in various chemical reactions.

- Stability : It exhibits stability under physiological conditions, making it suitable for biological applications.

Q & A

Basic Research Question

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C7, amine at C5). Aromatic protons in indole typically appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm.

- HPLC-MS : Purity assessment (≥95%) and molecular ion verification (e.g., [M+H]⁺ for C₉H₁₀N₂, m/z 147.08).

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).

Contradictions between predicted and observed spectra may arise from tautomerism or impurities. Cross-validation with X-ray crystallography (e.g., as in 5-Methoxy-1H-indole derivatives) or 2D NMR (COSY, HSQC) resolves ambiguities .

How can researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question

- Antimicrobial Screening : Follow protocols for structurally similar 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, using standardized microbial strains (e.g., E. coli, S. aureus) and broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity Assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Note that contradictory results across cell lines may reflect differences in membrane permeability or metabolic activity .

How should researchers address contradictions in biological data, such as varying potency across studies?

Advanced Research Question

Discrepancies may arise from:

- Experimental Variables : Differences in cell culture conditions (e.g., serum concentration, passage number) or compound solubility (use DMSO <0.1% to avoid toxicity).

- Assay Sensitivity : Validate assays with internal controls (e.g., staurosporine for apoptosis).

- Structural Confounders : Impurities (e.g., regioisomers) can skew results. Re-purify the compound via preparative HPLC and re-test . Statistical tools (e.g., ANOVA with post-hoc tests) quantify variability .

What computational approaches support structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to targets like PERK (as in GSK2606414, a PERK inhibitor with indole core) . Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the amine group.

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations in GROMACS).

- QSAR Models : Train models with descriptors (e.g., logP, polar surface area) to predict bioactivity. Validate with leave-one-out cross-validation .

What considerations are critical for in vivo studies involving this compound?

Advanced Research Question

- Dosing : Start with 10 mg/kg (oral or IP) based on PERK inhibitor studies . Monitor toxicity via body weight and organ histology.

- Pharmacokinetics : Assess bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolite profiling (e.g., CYP450-mediated oxidation).

- Xenograft Models : Use immunodeficient mice implanted with human cancer cells. Include vehicle controls and reference drugs (e.g., paclitaxel) .

How do substituent modifications (e.g., halogenation) impact the reactivity and bioactivity of this compound?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at C3/C4, enabling nucleophilic substitution. Chlorinated analogs (e.g., 4-Chloro-1H-indol-7-amine) show enhanced antimicrobial activity but may reduce solubility .

- Methoxy Groups : Improve metabolic stability but may sterically hinder target binding. Compare with 5-MeO-MALT derivatives .

What strategies ensure the stability of this compound during storage and experimental use?

Basic Research Question

- Storage : Store at –20°C under argon in amber vials to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., LiAlH₄ reductions).

- Degradation Monitoring : Track purity via HPLC every 3 months. If degradation exceeds 5%, repurify via flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.